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Compound of Interest

Compound Name:
2-methyl-1H-benzo[d]imidazole-4-

carboxamide

CAS No.: 181135-47-7

Cat. No.: B071028 Get Quote

Compound Identity: 2-methyl-1H-benzo[d]imidazole-4-carboxamide Common Name:

Veliparib (ABT-888) Primary Target: PARP-1 and PARP-2 Therapeutic Class: DNA Damage

Response (DDR) Inhibitor

Executive Summary: The "Catalytic-Dominant"
Inhibitor
In the landscape of PARP inhibitors, Veliparib (ABT-888) occupies a unique and critical niche.

Unlike its counterparts (Talazoparib, Olaparib) which are designed as potent "PARP trappers,"

Veliparib functions primarily as a catalytic inhibitor.[1]

While it effectively blocks the enzymatic poly(ADP-ribosyl)ation (PARylation) of target proteins,

it exhibits significantly lower potency in trapping PARP-DNA complexes. This distinction is not a

flaw but a strategic feature: the reduced trapping potential lowers myelotoxicity, allowing

Veliparib to be dosed in combination with systemic chemotherapies (e.g., Temozolomide,

Carboplatin) at levels where other PARP inhibitors would be intolerable.

This guide benchmarks Veliparib against standard-of-care alternatives, providing the

experimental frameworks necessary to validate its selectivity and mechanism of action.
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Comparative Profiling: Catalytic Inhibition vs.
Trapping
To objectively benchmark Veliparib, one must distinguish between Enzymatic Inhibition

(IC50/Ki) and Trapping Potency. Most PARP inhibitors look similar in biochemical assays but

diverge drastically in cellular chromatin-binding assays.

Table 1: The Selectivity & Potency Matrix
Data aggregated from biochemical profiling and cellular cytotoxicity assays.

Feature
Veliparib (ABT-

888)
Olaparib Talazoparib Niraparib

PARP-1

Inhibition (

)

5.2 nM ~1.2 nM ~1.2 nM ~3.8 nM

PARP-2

Inhibition (

)

2.9 nM ~0.9 nM ~0.8 nM ~2.1 nM

PARP Trapping

Potency
Low (Baseline)

Moderate (~10x

> Veliparib)

High (~100x >

Veliparib)
Moderate/High

Cytotoxicity

(Single Agent)
Low Moderate High Moderate

Combination

Potential

High (Low

myelosuppressio

n)

Moderate
Low (High

toxicity)
Moderate

SIRT2 Inhibition Inactive (>5 µM) Inactive Inactive Inactive
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Analyst Insight: Note that Veliparib's

is in the low nanomolar range, similar to potent trappers. The divergence occurs in

the residence time on DNA. Veliparib allows the PARP enzyme to eventually

dissociate, whereas Talazoparib "locks" the enzyme onto the DNA strand, creating a

cytotoxic lesion that requires replication-coupled repair.

Mechanism of Action Visualization
The following diagram illustrates the mechanistic divergence between Veliparib and "Trapping"

inhibitors.
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Figure 1: Mechanistic bifurcation of PARP inhibitors. Veliparib (top path) inhibits catalysis but

allows dissociation, whereas strong trappers (bottom path) create cytotoxic DNA-protein

crosslinks.
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To validate the profile of Veliparib in your own laboratory, use the following self-validating

protocols.

Protocol A: Biochemical Selectivity (Enzymatic
Inhibition)
Objective: Confirm IC50 against PARP1/2 and lack of activity against off-targets (e.g., SIRT2).

Assay Buffer Preparation:

50 mM Tris-HCl (pH 8.0)

10 mM MgCl₂

1 mM DTT (Freshly added)

0.01% Triton X-100

Substrate Setup:

Use Biotinylated-NAD+ (25 µM) and Histone H1 or activated DNA (10 µg/mL) as the PAR

acceptor.

Reaction:

Incubate Recombinant PARP-1 (0.5 units) with Veliparib (serial dilution: 0.1 nM to 10 µM)

for 30 minutes at 25°C.

Initiate reaction with NAD+ mix. Run for 60 minutes.

Detection:

Terminate with Streptavidin-HRP.

Read Chemiluminescence.

Validation Check:
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Pass Criteria: Veliparib IC50 must be <10 nM for PARP1.

Negative Control: Run parallel assay with SIRT2; Veliparib should show <10% inhibition at

1 µM.

Protocol B: The "Trapping" Assay (Chromatin
Fractionation)
Objective: Distinguish Veliparib from Talazoparib/Olaparib.

Cell Treatment:

Treat HeLa or MDA-MB-436 cells with 0.01% MMS (Methyl methanesulfonate) to induce

DNA damage (recruiting PARP).

Concurrently treat with Veliparib (1 µM) vs. Talazoparib (1 µM) for 4 hours.

Fractionation (Critical Step):

Lyse cells in cytoskeletal buffer (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl₂, 10 mM

PIPES pH 6.8, 0.5% Triton X-100).

Centrifuge at 1000g for 5 mins.

Supernatant 1: Soluble cytosolic/nuclear proteins.

Pellet: Chromatin-bound fraction.

Analysis:

Wash pellet vigorously to remove non-specific binding.

Western Blot the pellet for PARP-1.[2]

Expected Result (Validation):

Talazoparib lane: Intense PARP-1 band in chromatin pellet (Strong Trapping).
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Veliparib lane: Faint or non-existent PARP-1 band in pellet (Weak Trapping).

Note: If Veliparib shows equal intensity to Talazoparib, the wash steps were insufficient, or

the dose was supratherapeutic (>50 µM).

Selectivity & Off-Target Profile
Veliparib is highly selective for the PARP family. Unlike earlier generation inhibitors that showed

cross-reactivity with mono-ADP-ribosyltransferases, Veliparib demonstrates:

>1000-fold selectivity against SIRT2 (a common off-target for benzimidazole derivatives).

Minimal kinase cross-reactivity: In broad kinase profiling, Veliparib shows negligible inhibition

at biologically relevant concentrations (<1 µM).

This "clean" profile supports its use in investigating specific PARP-dependent pathways without

confounding off-target toxicities.
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(Details the chemical structure and primary Ki values).

Mechanistic Dissection of PARP1 Trapping.Molecular Cancer Research. (Provides the direct

comparison data proving Veliparib is a catalytic inhibitor with low trapping). [1][3]
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status of comparators).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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